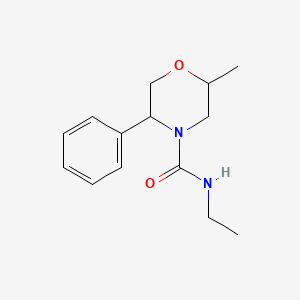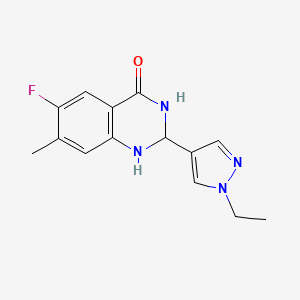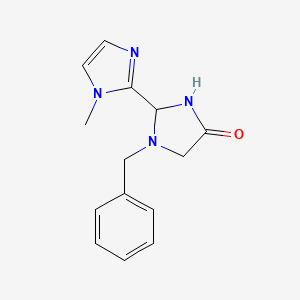
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide (EMPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using various methods. EMPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is not fully understood. However, studies have suggested that N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is also soluble in various solvents, making it easy to use in experiments. However, one of the limitations of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is its low water solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide. One area of research is to explore the potential of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide as a therapeutic agent for cancer treatment. Studies have shown that N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has potent anti-cancer activity, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is to explore the mechanism of action of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide in more detail. Understanding the mechanism of action of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide can help in the development of more effective anti-cancer drugs. Finally, research can also focus on the development of new synthesis methods for N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide that can improve its purity and yield.
Conclusion
In conclusion, N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is a promising compound that has potential applications in various fields, particularly in cancer research. It can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research can focus on exploring the potential of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide as a therapeutic agent, understanding its mechanism of action in more detail, and developing new synthesis methods.
Méthodes De Synthèse
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of N-ethyl-2-methylmorpholine with phenyl isocyanate followed by the addition of succinic anhydride. This method yields N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide with a purity of over 95%. Another method involves the reaction of N-ethyl-2-methylmorpholine with phenyl isocyanate followed by the addition of chloroacetyl chloride. This method yields N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide with a purity of over 98%.
Applications De Recherche Scientifique
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide is in the field of cancer research. Studies have shown that N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Propriétés
IUPAC Name |
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-14(17)16-9-11(2)18-10-13(16)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPOMSSPMEJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(OCC1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methyl-5-phenylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)


![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)




